molecular formula C11H8N4S B3075069 4-[5-(1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine CAS No. 1025724-75-7

4-[5-(1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine

Cat. No.: B3075069
CAS No.: 1025724-75-7
M. Wt: 228.28 g/mol
InChI Key: UIBACKAHNXCNFW-UHFFFAOYSA-N
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Description

4-[5-(1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine is a heterocyclic compound that features a unique combination of pyrazole, thiazole, and pyridine rings. This compound is of significant interest due to its potential applications in medicinal chemistry, agrochemistry, and material science. The presence of multiple nitrogen atoms within its structure contributes to its diverse reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine typically involves multicomponent reactions, cyclocondensation, and dipolar cycloadditions. Another approach involves the use of heterocyclic systems and multicomponent reactions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. Techniques such as microwave-assisted synthesis and green chemistry approaches are often employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-[5-(1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[5-(1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This structural diversity allows for a wide range of applications and reactivity compared to compounds containing only one or two of these rings .

Properties

IUPAC Name

5-(1H-pyrazol-5-yl)-2-pyridin-4-yl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4S/c1-4-12-5-2-8(1)11-13-7-10(16-11)9-3-6-14-15-9/h1-7H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIBACKAHNXCNFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NC=C(S2)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[5-(1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine
Reactant of Route 2
4-[5-(1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine
Reactant of Route 3
4-[5-(1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine
Reactant of Route 4
Reactant of Route 4
4-[5-(1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine
Reactant of Route 5
4-[5-(1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine
Reactant of Route 6
Reactant of Route 6
4-[5-(1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine

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